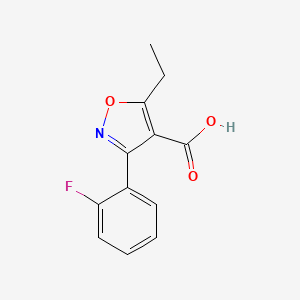5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
CAS No.: 1409361-41-6
Cat. No.: VC3000509
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1409361-41-6 |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) |
| Standard InChI Key | PBZIXEMKOKAZGP-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O |
| Canonical SMILES | CCC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O |
Introduction
Chemical Structure and Identification
5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid is characterized by a five-membered isoxazole ring with an ethyl group at position 5, a 2-fluorophenyl moiety at position 3, and a carboxylic acid functional group at position 4. This specific arrangement of functional groups contributes to its unique chemical behavior and biological activities.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1409361-41-6 |
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
| SMILES | O=C(C1=C(CC)ON=C1C2=CC=CC=C2F)O |
| InChI Key | BZRIYOAXMRQUIV-UHFFFAOYSA-N (inferred) |
The compound is characterized by its molecular formula C₁₂H₁₀FNO₃, which indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms .
Physical and Chemical Properties
Physical Properties
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white crystalline powder (inferred from similar compounds) |
| Solubility | Likely soluble in organic solvents such as DMSO, methanol, and ethanol; limited solubility in water (inferred from similar isoxazole compounds) |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
Chemical Properties
The chemical reactivity of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid is influenced by several functional groups:
Structure-Activity Relationships
Understanding the structure-activity relationships of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid and related compounds is crucial for rational drug design and optimization.
Impact of Substitution Patterns
The following table compares 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid with its positional isomers and related compounds:
| Compound | CAS Number | Key Structural Difference | Potential Impact on Activity |
|---|---|---|---|
| 5-Ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | 1409361-41-6 | Fluorine at position 2 of phenyl ring | May affect binding orientation and hydrogen bonding |
| 5-Ethyl-3-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid | 1494284-72-8 | Fluorine at position 3 of phenyl ring | Altered electronic distribution and binding properties |
| 5-Ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | 1407074-26-3 | Fluorine at position 4 of phenyl ring | Different electronic effects and potential hydrogen bonding patterns |
| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | 347187-18-2 | Lacks ethyl group at position 5 | Reduced lipophilicity, potentially altered pharmacokinetics |
Applications and Research Directions
Future Research Directions
Future investigations involving 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid may focus on:
-
Detailed structure-activity relationship studies to optimize its biological properties.
-
Development of improved synthetic routes for more efficient and environmentally friendly production.
-
Exploration of its potential as a pharmacophore in the design of novel drug candidates.
-
Investigation of its interactions with specific biological targets to elucidate mechanisms of action.
| Hazard Category | Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Potentially harmful if swallowed | P264: Wash hands thoroughly after handling |
| Skin Irritation | May cause skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Eye Irritation | May cause serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Respiratory Effects | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
These classifications are inferred from similar compounds and should be considered provisional pending specific toxicological studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume